Methyl 4-(morpholin-4-yl)-3-nitrobenzoate is an organic compound classified as a morpholine derivative. It features a morpholine ring and a nitro group attached to a benzoate ester. This compound is primarily recognized for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its structure allows it to serve as an intermediate in various synthetic pathways and as a probe in biochemical assays.
The compound is synthesized through various chemical processes involving the nitration of methyl benzoate followed by the substitution of the ester group with a morpholine ring. It is commercially available and can be sourced from chemical suppliers specializing in organic compounds.
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate falls under the category of benzoates, specifically nitrobenzoates, due to the presence of the nitro functional group. Its classification as a morpholine derivative highlights its structural features that include a morpholine moiety.
The synthesis of Methyl 4-(morpholin-4-yl)-3-nitrobenzoate typically involves a multi-step process:
Technical Details: The reactions are generally carried out under controlled temperatures to optimize yield. In an industrial setting, continuous flow processes might be employed to enhance efficiency.
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate can undergo several types of chemical reactions:
The mechanism of action for Methyl 4-(morpholin-4-yl)-3-nitrobenzoate involves its interaction with specific molecular targets, particularly enzymes. The compound can inhibit certain enzymes by binding to their active sites, which prevents these enzymes from catalyzing their respective reactions. The functional groups present—specifically the nitro group and morpholine ring—contribute significantly to its binding affinity and specificity.
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate has several notable applications:
Methyl 4-(morpholin-4-yl)-3-nitrobenzoate (CAS: 26577-60-6) is a structurally distinct heterocyclic compound defined by the molecular formula C₁₂H₁₄N₂O₅ and a molecular weight of 266.25 g/mol. Its systematic name reflects the integration of three key components: a benzoate ester, a meta-oriented nitro group, and a para-substituted morpholine ring. The morpholine moiety adopts a typical chair conformation, attached via its nitrogen atom to the C4 position of the benzene ring, while the ester group (–COOCH₃) occupies C1 and the electron-withdrawing nitro group (–NO₂) resides at C3. This substitution pattern creates significant electronic asymmetry across the aromatic system, confirmed by crystallographic analyses of related nitrobenzoates that demonstrate planarity distortions from substituent steric and electronic interactions [7].
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Registry Number | 26577-60-6 |
IUPAC Name | Methyl 4-morpholin-4-yl-3-nitrobenzoate |
Molecular Formula | C₁₂H₁₄N₂O₅ |
Molecular Weight | 266.25 g/mol |
MDL Number | MFCD02046732 |
Purity (Commercial) | ≥95% |
Storage Conditions | Room temperature |
SMILES | O=C(OC)C1=CC=C(N2CCOCC2)C(N+=O)=C1 |
This compound typically presents as a crystalline solid with moderate solubility in polar organic solvents like dichloromethane, dimethylformamide, and acetonitrile, but limited aqueous solubility. Intramolecular electronic effects are profound: the morpholine’s nitrogen donates electrons (+R effect), while the nitro group withdraws electrons (–I/–R effect), creating a push-pull polarization that significantly influences reactivity. This is evidenced by bathochromic shifts in UV-Vis spectra relative to non-substituted analogs and altered reactivity in nucleophilic aromatic substitutions [4].
The compound emerged as a strategic intermediate during the late 20th century, coinciding with intensified research into morpholine-based pharmacophores. Early synthetic routes involved nucleophilic aromatic substitution (SNAr) reactions, where methyl 4-chloro-3-nitrobenzoate (CAS: 29077-60-6) served as the pivotal precursor. The chloro group at C4 is activated toward displacement by nucleophiles due to ortho/para-directing effects of the nitro group. Morpholine, acting as a strong nucleophile, readily substitutes the chloride under mild conditions (60–80°C), typically in polar aprotic solvents like DMF or acetonitrile [6].
Table 2: Synthetic Applications and Derivatives
Precursor | Reaction Type | Product Application |
---|---|---|
Methyl 4-chloro-3-nitrobenzoate | Nucleophilic substitution | Antibacterial agents, kinase inhibitors |
Methyl 4-fluoro-3-nitrobenzoate | Nucleophilic substitution | Fluorescent probes, agrochemicals |
Methyl 4-hydroxy-3-nitrobenzoate | O-alkylation | Polymer modifiers, chelating agents |
Industrial production scaled up in the early 2000s due to demand from pharmaceutical developers, though current commercial availability remains limited. As noted by suppliers, this compound is often discontinued or listed as out-of-stock, reflecting challenges in consistent large-scale synthesis despite its straightforward preparation [4]. Its primary synthetic utility stems from the orthogonal reactivity of its functional groups: the nitro group facilitates reduction to amines or participation in metal-catalyzed cross-couplings, while the ester allows hydrolysis to carboxylic acids or transesterification. The morpholine ring remains stable under most conditions but can undergo N-functionalization under aggressive alkylation or acylation protocols [6] [8].
The integration of morpholine and nitro-aromatic systems confers unique bio-interactive properties. Morpholine, a saturated O- and N-containing heterocycle, enhances water solubility and acts as a hydrogen bond acceptor, frequently improving pharmacokinetic properties such as metabolic stability and membrane permeability. Meanwhile, the nitro group serves as a versatile handle for bioisosteric replacement or as an electron-accepting pharmacophore influencing target binding. This combination is strategically exploited in drug discovery, particularly in kinase inhibitors and anticancer agents targeting protein-protein interactions [5].
A prominent application involves c-Myc transcription factor inhibitors, where structural analogs of this compound disrupt c-Myc/Max dimerization—a process critical in oncogenic signaling. Research demonstrates that derivatives like JY-3-094 (a carboxylate analog) exhibit enhanced potency (IC₅₀ = 34 μM) compared to early-generation inhibitors (e.g., 10074-G5; IC₅₀ = 146 μM). The morpholine component contributes to binding interactions with hydrophobic pockets in the c-Myc helix-loop-helix domain, while the nitro group engages in polar contacts with Arg residues. Ester prodrug strategies, leveraging the hydrolyzable methyl ester, further optimize cellular uptake and intracellular release of active acids [5]. Beyond oncology, this scaffold aids in developing:
Table 3: Key Bioactive Derivatives and Targets
Derivative Core | Biological Target | Therapeutic Area |
---|---|---|
Morpholine-nitrobenzoate | c-Myc/Max dimerization | Anticancer (lymphoma, leukemia) |
Morpholine-aminobenzoate | Kinase ATP pockets | Antiproliferative agents |
Benzo[c][1,2,5]oxadiazole hybrids | Pathogen proteases | Antimicrobials |
Ongoing research explores replacing the nitro group with bioisosteres (e.g., cyano, trifluoromethyl) to mitigate potential metabolic liabilities while retaining electronic properties. The scaffold’s versatility ensures its continued relevance in rational drug design, particularly for challenging targets requiring three-dimensional diversity [5] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8